2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate
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Overview
Description
2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate is an organic compound with the molecular formula C24H23NO3 It is a derivative of xanthene, a tricyclic aromatic compound, and contains both benzyl and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-[benzyl(methyl)amino]ethanol. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, leading to potential anticancer effects. The benzyl and methylamino groups may interact with various enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl(methyl)amino]ethyl 9H-fluorene-9-carboxylate
- 2-[benzyl(methyl)amino]ethyl 9H-anthracene-9-carboxylate
Uniqueness
2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate is unique due to its xanthene core, which imparts distinct fluorescent properties. This makes it particularly useful in applications requiring fluorescence, such as biological imaging and dye production.
Properties
Molecular Formula |
C24H23NO3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C24H23NO3/c1-25(17-18-9-3-2-4-10-18)15-16-27-24(26)23-19-11-5-7-13-21(19)28-22-14-8-6-12-20(22)23/h2-14,23H,15-17H2,1H3 |
InChI Key |
MGNXOFMGVRORBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)CC4=CC=CC=C4 |
Origin of Product |
United States |
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